1-Tert-butyl-2-isobutoxybenzene
Description
1-Tert-butyl-2-isobutoxybenzene is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a tert-butyl group at the 1-position and an isobutoxy group at the 2-position. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent known to impart significant steric hindrance and enhance hydrophobicity. The isobutoxy group (OCH₂CH(CH₃)₂), an ether substituent, contributes electron-donating effects via the oxygen atom, influencing the compound’s electronic properties and solubility.
Notably, tert-butyl-containing compounds are often favored for their stability and resistance to harsh reaction conditions .
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-tert-butyl-2-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C14H22O/c1-11(2)10-15-13-9-7-6-8-12(13)14(3,4)5/h6-9,11H,10H2,1-5H3 |
InChI Key |
MEQKGFSKGFCXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-tert-butyl-2-isobutoxybenzene with structurally analogous benzene derivatives, focusing on steric, electronic, and functional properties.
Steric Effects and Substituent Bulk
- 1-Tert-butyl-2-methoxybenzene : Replacing the isobutoxy group with methoxy (OCH₃) reduces steric bulk. The tert-butyl group dominates steric hindrance, but the smaller methoxy group allows for higher reactivity in electrophilic substitution reactions compared to isobutoxy.
Electronic Effects
- 1-Tert-butyl-2-ethoxybenzene : Ethoxy (OCH₂CH₃) and isobutoxy groups both donate electrons via resonance, but the branched isobutoxy group may slightly reduce electron density at the oxygen due to inductive effects from its alkyl chain.
- 1-Isobutoxy-2-methylbenzene : Replacing tert-butyl with methyl (CH₃) significantly reduces steric hindrance but diminishes the compound’s thermal stability, a hallmark of tert-butyl substituents .
Solubility and Stability
- Boc-Protected Analogs (e.g., 1-(tert-Butoxycarbonyl)indole-2-boronic acid): Boc (tert-butoxycarbonyl) groups are polar and hydrolytically labile under acidic conditions, unlike the stable ether linkage in this compound. This makes Boc derivatives more suitable for temporary protection in peptide synthesis, whereas the target compound’s ether groups offer robustness in non-polar environments .
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